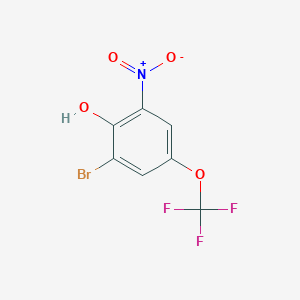
2-Bromo-6-nitro-4-(trifluoromethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is not explicitly provided in the available resources .Chemical Reactions Analysis
Specific chemical reactions involving 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol are not documented in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol are not well-documented in the available resources .Wissenschaftliche Forschungsanwendungen
General Information and Potential Applications
“2-Bromo-6-nitro-4-(trifluoromethoxy)phenol” is a chemical compound with the CAS Number: 1820740-59-7 . This compound is a basic building block for numerous pharmaceutical drugs .
Safety and Handling
This compound should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should be stored away from strong oxidizing agents . Engineering controls are used to remove a hazard or place a barrier between the worker and the hazard . Well-designed engineering controls can be highly effective in protecting workers and will typically be independent of worker interactions to provide this high level of protection .
Trifluoromethoxy Group in Bioactives
The trifluoromethoxy group, which is part of the “2-Bromo-6-nitro-4-(trifluoromethoxy)phenol” compound, is finding increased utility as a substituent in bioactives . This group is still perhaps the least well understood fluorine substituent in currency . The trifluoromethoxy group plays a significant and increasingly important role in active ingredients .
Synthesis and Properties of Trifluoromethoxy Group
The trifluoromethoxy group, which is part of the “2-Bromo-6-nitro-4-(trifluoromethoxy)phenol” compound, is finding increased utility as a substituent in bioactives . This group is still perhaps the least well understood fluorine substituent in currency . The present review will give an overview of the synthesis, properties and reactivity of this important substituent .
Safety and Handling
This compound should be handled with care. It is recommended to use particle dust respirators, if necessary, combined with an absorption cartridge . In some cases, fresh-air hoods or masks might be required .
Potential Use in Pharmaceutical Drugs
“2-Bromo-6-nitro-4-(trifluoromethoxy)phenol” could potentially be used as a basic building block for numerous pharmaceutical drugs . However, more research is needed to fully understand its potential applications in this field .
Safety And Hazards
2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is classified as hazardous according to regulation (EC) No 1272/2008 [CLP] and amendments . It has been associated with acute toxicity (dermal and inhalation), specific target organ toxicity (respiratory tract irritation), acute toxicity (oral), skin corrosion/irritation, and serious eye damage/eye irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-6-nitro-4-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO4/c8-4-1-3(16-7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCPREMUOFIAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-nitro-4-(trifluoromethoxy)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

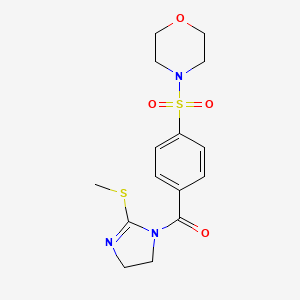
![Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B2650273.png)
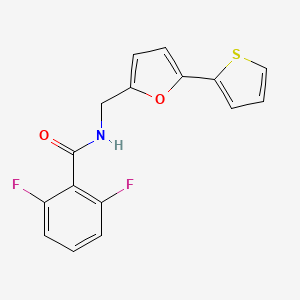
![N-(2-hydroxyethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2650279.png)
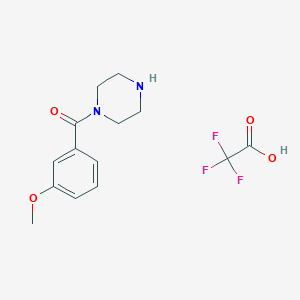
![N-(benzo[d]thiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2650287.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2650288.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2650289.png)
![2-morpholino-2-oxo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2650290.png)
![N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride](/img/structure/B2650291.png)
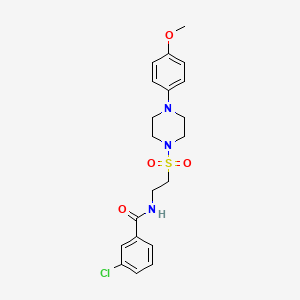
![3-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)naphthalene-2-carboxamide](/img/structure/B2650293.png)
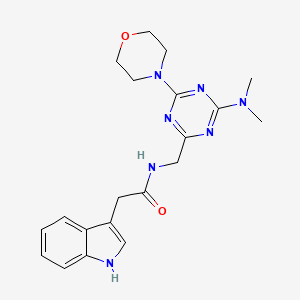
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide](/img/structure/B2650295.png)